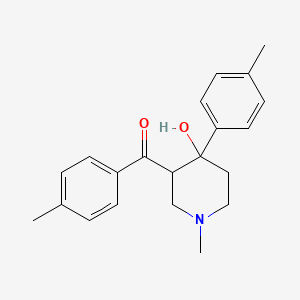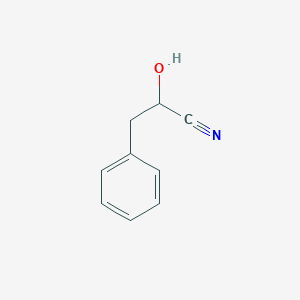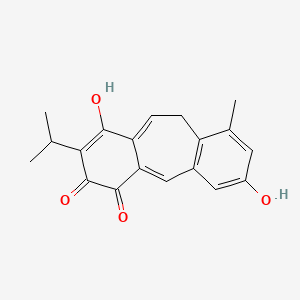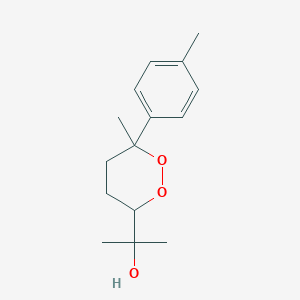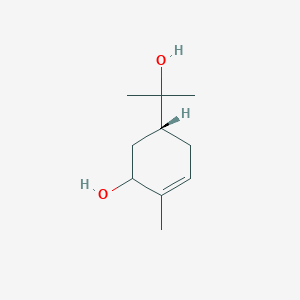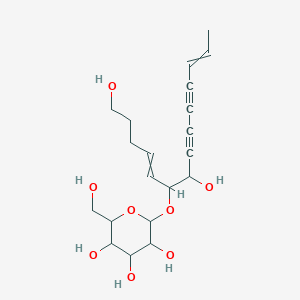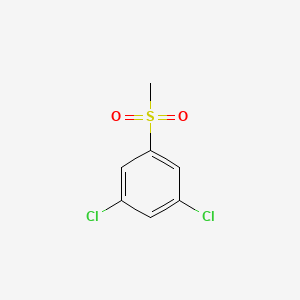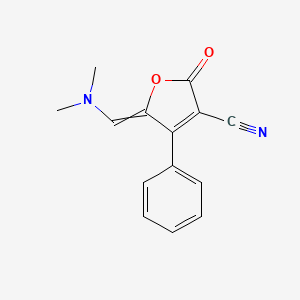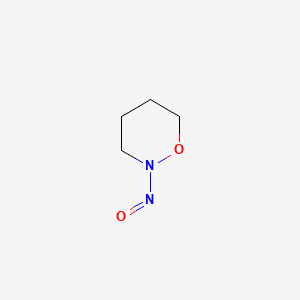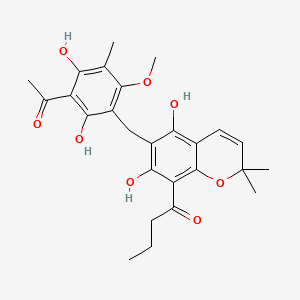
Butyrylmallotochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrylmallotochromene is a 1-benzopyran . It has a molecular formula of C26H30O8 and a molecular weight of 470.513 . The molecule contains a total of 66 bonds .
Molecular Structure Analysis
The Butyrylmallotochromene molecule contains a total of 64 atoms, including 30 Hydrogen atoms, 26 Carbon atoms, and 8 Oxygen atoms . It contains 66 bonds in total, including 36 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), 4 aromatic hydroxyls, and 2 ethers (aromatic) .Relevant Papers There are several relevant papers on Butyrylmallotochromene and related compounds . These papers discuss various aspects such as the protective role of Butyrate against obesity and obesity-related diseases , tooth discoloration induced by endodontic materials , and the discovery of selective Butyrylcholinesterase (BChE) inhibitors .
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Butyrylmallotochromene has been identified as a cytotoxic compound. A study by Fujita et al. (1985) isolated butyrylmallotochromene from the pericarps of Mallotus japonicus, demonstrating its cytotoxicity against KB cell lines. This suggests potential applications in cancer research and therapy, where cytotoxic agents are often used to target cancer cells (Fujita et al., 1985).
Propiedades
Número CAS |
116979-51-2 |
|---|---|
Nombre del producto |
Butyrylmallotochromene |
Fórmula molecular |
C26H30O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H30O8/c1-7-8-17(28)19-22(31)15(21(30)14-9-10-26(4,5)34-25(14)19)11-16-23(32)18(13(3)27)20(29)12(2)24(16)33-6/h9-10,29-32H,7-8,11H2,1-6H3 |
Clave InChI |
KQDGTUWOPKXJII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
SMILES canónico |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Otros números CAS |
116979-51-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



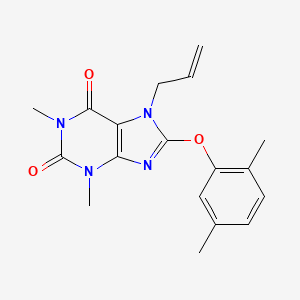
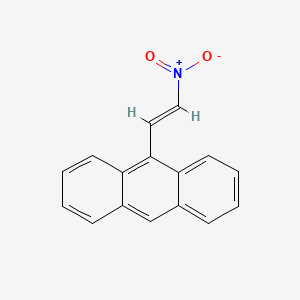
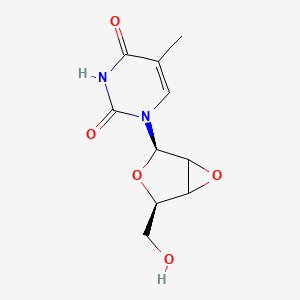
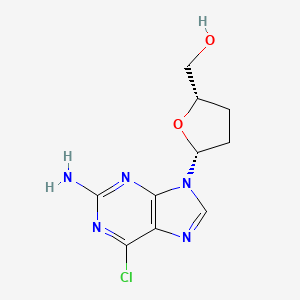
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
